Deoxyneocryptotanshinone
Overview
Description
Deoxyneocryptotanshinone is a natural tanshinone compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its distinctive yellow crystalline solid form and has been recognized for its various biological activities and medicinal properties. This compound has shown potential in the treatment of several diseases, including Alzheimer’s disease, due to its inhibitory effects on specific enzymes .
Mechanism of Action
Target of Action
Deoxyneocryptotanshinone, a natural tanshinone, primarily targets Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B) . BACE1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells, while PTP1B is implicated in the negative regulation of insulin signaling .
Mode of Action
This compound acts as a high-affinity inhibitor of BACE1 and shows a promising dose-dependent inhibition of PTP1B . By inhibiting these enzymes, it interferes with their normal functioning, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
On the other hand, PTP1B plays a role in the insulin signaling pathway, influencing glucose homeostasis .
Pharmacokinetics
It is known that the compound is a natural tanshinone, which suggests it may have good bioavailability .
Result of Action
By inhibiting BACE1, this compound could potentially reduce the production of beta-amyloid peptide, a key player in the development of Alzheimer’s disease . The inhibition of PTP1B may enhance insulin signaling, which could be beneficial for conditions like diabetes .
Biochemical Analysis
Biochemical Properties
Deoxyneocryptotanshinone interacts with several enzymes and proteins. It is a high-affinity inhibitor of BACE1 (Beta-secretase), with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM . These interactions suggest that this compound plays a significant role in biochemical reactions.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide-induced inflammation by suppressing NF-κB and iNOS signaling pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits BACE1, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer’s disease . It also inhibits PTP1B, an enzyme that negatively regulates insulin signaling, suggesting a potential role in diabetes management .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that it can catalyze the hydroxylation of four para-quinone-type tanshinones . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Specific studies detailing the dosage effects of this compound in animal models are currently limited. It has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner in an MSU-induced pain model in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to participate in the adipocytokine signaling pathway, which plays a crucial role in regulating energy metabolism, inflammation, and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of deoxyneocryptotanshinone typically involves the extraction of active components from the roots of Salvia miltiorrhiza. The process includes several steps:
Extraction: The roots are first dried and then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.
Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.
Crystallization: The purified compound is then crystallized to obtain this compound in its solid form.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Deoxyneocryptotanshinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .
Scientific Research Applications
Deoxyneocryptotanshinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the biosynthesis of tanshinones and their derivatives.
Biology: It serves as a tool in investigating the biological pathways and mechanisms of tanshinones.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals due to its antioxidant and anti-inflammatory properties
Comparison with Similar Compounds
Deoxyneocryptotanshinone is compared with other similar compounds, such as:
Cryptotanshinone: Another tanshinone with similar biological activities but different molecular targets.
Tanshinone IIA: Known for its cardiovascular benefits and anti-inflammatory properties.
Ferruginol: A diterpenoid with antioxidant and antimicrobial activities
Uniqueness: this compound stands out due to its dual inhibitory effects on BACE1 and PTP1B, making it a promising candidate for the treatment of Alzheimer’s disease and metabolic disorders .
Properties
IUPAC Name |
1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOJIODCUTBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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